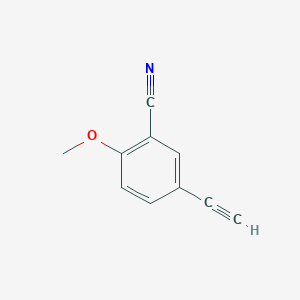
5-Ethynyl-2-methoxybenzonitrile
Übersicht
Beschreibung
5-Ethynyl-2-methoxybenzonitrile is a chemical compound with the molecular formula C10H7NO . It is used in various laboratory applications .
Synthesis Analysis
The synthesis of 5-Ethynyl-2-methoxybenzonitrile involves a reaction with caesium carbonate in dichloromethane for 2 hours . The mixture is then diluted with diethyl ether, and partitioned between diethyl ether and H2O . After washing with brine and drying over MgSO4, the mixture is filtered and concentrated in vacuo . The final product is a tan solid .Molecular Structure Analysis
The molecular structure of 5-Ethynyl-2-methoxybenzonitrile is represented by the formula C10H7NO . The molecular weight of this compound is 157.17 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Ethynyl-2-methoxybenzonitrile include its molecular formula (C10H7NO), molecular weight (157.17), and its appearance as a tan solid .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Nonlinear Optical Applications
5-Ethynyl-2-methoxybenzonitrile, a compound with similar structural features to 5-Bromo-2-methoxybenzonitrile, has potential applications in the field of spectroscopy and nonlinear optics. Studies on similar compounds like 5-Bromo-2-methoxybenzonitrile demonstrate their utility in spectroscopic analysis and nonlinear optical applications such as Frequency doubling and Second Harmonic Generation (SHG). These properties are significant in the development of new optical materials and technologies (Kumar & Raman, 2017).
Corrosion Inhibition
Derivatives of benzonitrile, such as 2-Aminobenzene-1,3-dicarbonitriles, have been investigated for their potential as green corrosion inhibitors. This includes the study of their effectiveness in protecting metals like mild steel in corrosive environments, which is essential in industries where metal longevity and integrity are crucial (Verma et al., 2015).
Pharmacological Fragment Synthesis
Compounds such as 5-(Ethylsulfonyl)-2-methoxyaniline, which share structural similarities with 5-Ethynyl-2-methoxybenzonitrile, play a role in the synthesis of pharmacological fragments. These compounds are precursors to various protein-kinase inhibitors and enzyme modulators, which are significant in the development of treatments for diseases like cancer (Murár et al., 2013).
Gas Sensing Technologies
Ethynylated-thiourea derivatives, which include compounds like 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea, have been utilized in the development of resistive-type carbon dioxide (CO2) gas sensors. These sensors operate at room temperature and offer promising applications in environmental monitoring and industrial safety (Daud et al., 2019).
Synthesis of Advanced Pharmaceutical Compounds
Synthesis processes involving compounds similar to 5-Ethynyl-2-methoxybenzonitrile are crucial in the development of advanced pharmaceutical compounds like Apremilast, which is used in the treatment of diseases like psoriasis (Shan et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-ethynyl-2-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c1-3-8-4-5-10(12-2)9(6-8)7-11/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFIKBPSOBAGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700112 | |
| Record name | 5-Ethynyl-2-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-2-methoxybenzonitrile | |
CAS RN |
1062617-60-0 | |
| Record name | 5-Ethynyl-2-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1442052.png)
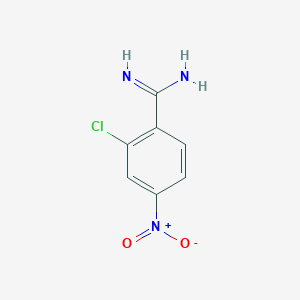
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442055.png)
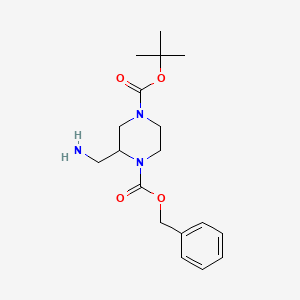
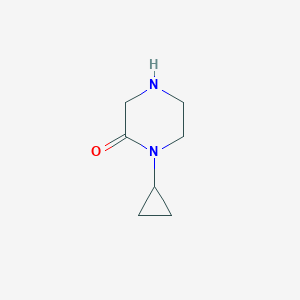
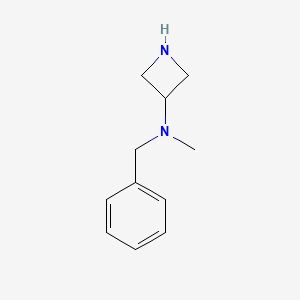
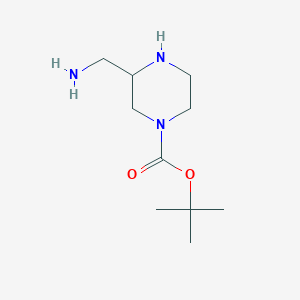
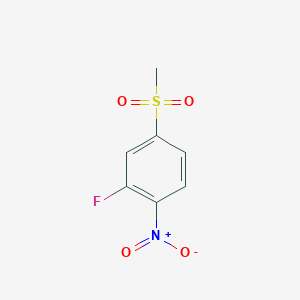
![N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442066.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1442068.png)
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1442069.png)
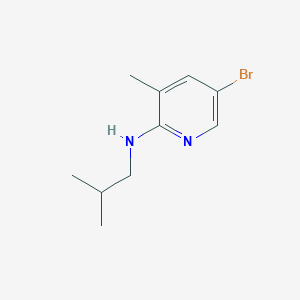
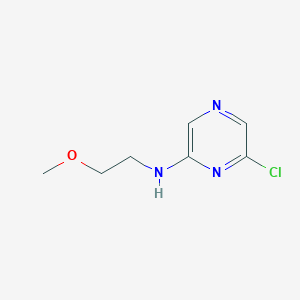
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1442073.png)